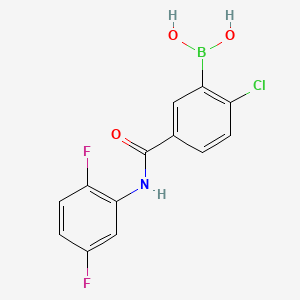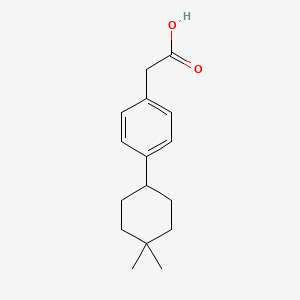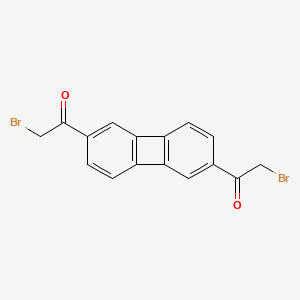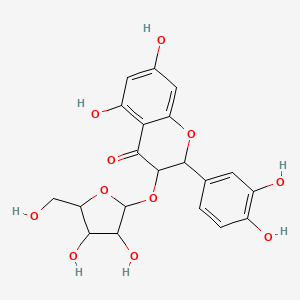
2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chloro and difluorophenylcarbamoyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The chloro and difluorophenylcarbamoyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium acetate for borylation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form reversible covalent bonds with diols and other biomolecules.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid is primarily based on its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. Additionally, the compound can form reversible covalent bonds with diols, which is useful in drug delivery and other biomedical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- Phenylboronic acid
- 4-Fluorophenylboronic acid
Comparison
2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid is unique due to the presence of both chloro and difluorophenylcarbamoyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in specific Suzuki-Miyaura coupling reactions where these properties are advantageous. In comparison, other boronic acids like phenylboronic acid and 4-fluorophenylboronic acid may lack these specific substituents, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C13H9BClF2NO3 |
|---|---|
Molekulargewicht |
311.48 g/mol |
IUPAC-Name |
[2-chloro-5-[(2,5-difluorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H9BClF2NO3/c15-10-3-1-7(5-9(10)14(20)21)13(19)18-12-6-8(16)2-4-11(12)17/h1-6,20-21H,(H,18,19) |
InChI-Schlüssel |
OPNXXIVOUWDWMG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)F)F)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid](/img/structure/B12838733.png)










![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)
